molecular formula C4H2NNaO3S2 B1451144 sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate CAS No. 475112-25-5

sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate

Cat. No.: B1451144
CAS No.: 475112-25-5
M. Wt: 199.2 g/mol
InChI Key: GCCBFIXKSIPERX-UHFFFAOYSA-M
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Properties

IUPAC Name

sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCBFIXKSIPERX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NSC1=S)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt exerts its effects involves its ability to act as a catalyst and participate in redox reactions. The compound’s mercapto group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes . Its molecular targets and pathways include interactions with metal ions and other reactive species, facilitating catalytic and electrochemical reactions .

Biological Activity

Sodium 3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate, also known as trisodium salt of 3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid, is a compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H3NNa3O3S2
  • Molecular Weight : 246.2 g/mol
  • IUPAC Name : trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
  • CAS Number : 76857-14-2

The compound features an isothiazole ring with both oxido and sulfido groups, contributing to its chemical reactivity and biological activity.

The biological activity of sodium 3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate is primarily attributed to its interaction with cellular components. The isothiazole ring can bind to thiol groups in proteins, inhibiting enzyme activity and disrupting essential biological processes in microorganisms, which contributes to its antimicrobial effects .

Antimicrobial Properties

Research indicates that sodium 3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate inhibition62.5
Escherichia coliGood activity500
Candida albicansModerate activity32–42

The compound's mechanism involves the disruption of microbial cell processes through enzyme inhibition and membrane interaction .

Anticancer Activity

In addition to antimicrobial properties, sodium 3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate has shown potential anticancer activity. Studies have indicated that derivatives of thiazole compounds can exhibit cytotoxic effects against cancer cell lines:

Compound Cell Line Tested IC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A431 (anti-A431)1.98 ± 1.22

These findings suggest that modifications to the thiazole structure can enhance cytotoxicity against specific cancer cells .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial properties. Sodium 3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate was included in the screening process and demonstrated substantial inhibition against Gram-positive bacteria while showing moderate effects on Gram-negative strains .

Study on Anticancer Potential

Another research effort focused on the anticancer potential of thiazole derivatives, including sodium 3-hydroxy-5-sulfanylidene. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Reactant of Route 2
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate

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